molecular formula C15H28N2O2S B12261068 N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide

N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B12261068
M. Wt: 300.5 g/mol
InChI Key: LDYMBTSJXOMOOI-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide is a compound that features a piperidine ring, a cyclohexylmethyl group, and a cyclopropanesulfonamide moiety. Piperidine derivatives are known for their significant roles in the pharmaceutical industry due to their diverse biological activities .

Properties

Molecular Formula

C15H28N2O2S

Molecular Weight

300.5 g/mol

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C15H28N2O2S/c18-20(19,15-6-7-15)16-14-8-10-17(11-9-14)12-13-4-2-1-3-5-13/h13-16H,1-12H2

InChI Key

LDYMBTSJXOMOOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)NS(=O)(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide typically involves the reaction of cyclohexylmethylamine with piperidine derivatives under controlled conditions. The cyclopropanesulfonamide group is introduced through a sulfonation reaction, often using cyclopropanesulfonyl chloride as the sulfonating agent .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its cyclopropanesulfonamide moiety, in particular, may offer distinct reactivity and interactions compared to other piperidine derivatives .

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